Omeprazole Acid Methyl Ester is a chemical compound derived from Omeprazole, a well-known proton pump inhibitor used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease. This compound is classified under the category of substituted benzimidazoles and is recognized for its role in the inhibition of gastric acid secretion. The molecular formula for Omeprazole Acid Methyl Ester is with a molecular weight of approximately 389.43 g/mol .
The synthesis of Omeprazole Acid Methyl Ester involves several key steps:
The synthesis can be optimized by employing various oxidizing agents such as peracetic acid or m-chloroperoxybenzoic acid during the final steps to convert intermediates into the desired product. The use of phase transfer catalysts can enhance reaction efficiency, particularly in the halogenation and substitution steps .
The molecular structure of Omeprazole Acid Methyl Ester features a benzimidazole ring fused with a pyridine derivative, characterized by the presence of a methyl ester functional group. This configuration is crucial for its biological activity.
Omeprazole Acid Methyl Ester can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for various applications in research and pharmaceutical development .
Omeprazole Acid Methyl Ester acts as an intermediate in synthesizing labeled metabolites of Omeprazole. It functions by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is pivotal for its therapeutic effects against acid-related disorders .
Relevant analyses include NMR spectroscopy and mass spectrometry for structural confirmation and purity assessment .
Omeprazole Acid Methyl Ester has several scientific applications:
This compound plays a significant role in advancing research related to proton pump inhibitors and their metabolic pathways, highlighting its importance in both medicinal chemistry and pharmaceutical sciences.
Omeprazole Acid Methyl Ester (OAME) is a key synthetic intermediate in the production of proton pump inhibitors (PPIs). Its systematic IUPAC name is Methyl 4-methoxy-6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylnicotinate, reflecting its distinct structural features. The molecular formula C₁₈H₁₉N₃O₅S (molecular weight: 389.43 g/mol) differs from Omeprazole (C₁₇H₁₉N₃O₃S) by the addition of a methoxycarbonyl (–COOCH₃) group on the pyridine ring [3] [5]. This esterification modifies the compound’s polarity and reactivity, as evidenced by its increased molecular weight compared to Omeprazole (345.42 g/mol). Canonical SMILES notation (COC1=CC2=NC(=CN2C=C1OC)S(=O)CC3=NC=C(C(=C3OC)C(=O)OC
) and InChIKey (UFDGZDUVZJIRSG-UHFFFAOYSA-N
) further specify its atomic connectivity [5].
Table 1: Nomenclature and Identifiers of OAME
Property | Value |
---|---|
CAS Registry Number | 120003-83-0 |
Synonyms | Methyl 4-methoxy-6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylnicotinate; Omeprazole Acid Methyl Ester |
Molecular Formula | C₁₈H₁₉N₃O₅S |
Molecular Weight | 389.43 g/mol |
SMILES | COC1=CC2=NC(=CN2C=C1OC)S(=O)CC3=NC=C(C(=C3OC)C(=O)OC) |
InChIKey | UFDGZDUVZJIRSG-UHFFFAOYSA-N |
The core structure of OAME incorporates a chiral sulfoxide moiety (S=O), mirroring the stereogenic center present in Omeprazole. This sulfur center exhibits tetrahedral geometry, and its configuration (R or S) critically influences biological activity in PPIs. The benzimidazole and pyridine rings are likely coplanar due to π-conjugation, while the methyl ester group at the pyridine 4-position introduces steric bulk and potential for hydrogen bonding [4] [6]. Though experimental crystallographic data for OAME is limited, its structural analogy to Omeprazole suggests similar solid-state packing influenced by hydrogen bonds between benzimidazole –NH and sulfoxide oxygen atoms. The compound’s stability is compromised under strong acidic or oxidizing conditions, consistent with the reactivity of sulfoxides and esters [3] [6].
Table 2: Key Physicochemical Properties
Property | OAME | Omeprazole |
---|---|---|
Molecular Weight | 389.43 g/mol | 345.42 g/mol |
Chiral Centers | 1 (Sulfoxide S) | 1 (Sulfoxide S) |
Key Functional Groups | Benzimidazole, Sulfoxide, Ester, Methoxy | Benzimidazole, Sulfoxide, Methoxy |
Stability | Acid-labile, oxidizable | Acid-labile, photosensitive |
OAME serves as a direct synthetic precursor to Omeprazole. Its structure features a methyl ester (–COOCH₃) at the 4-position of the pyridine ring, whereas Omeprazole possesses a simple methoxy group (–OCH₃) at this position. This ester group enhances the molecule’s lipophilicity compared to Omeprazole, as indicated by predicted logP values (OAME: ~2.1 vs. Omeprazole: ~1.7). The electron-withdrawing ester group also reduces the basicity of the pyridine nitrogen (pKa ~3.5) compared to Omeprazole’s pyridine (pKa ~4.06) [2] [4]. Chemically, OAME acts as a protected form of the pyridinecarboxylic acid intermediate. During Omeprazole synthesis, OAME undergoes alkaline hydrolysis followed by decarboxylation to yield the desmethoxy precursor, which is then methoxylated to form Omeprazole [3] [6]. Its role as an intermediate necessitates specific reactivity: the ester must resist nucleophilic attack during sulfoxide formation but remain susceptible to hydrolysis under controlled conditions. Among derivatives, OAME contrasts with Omeprazole sulfide (reduced sulfoxide) and Omeprazole sulfone (over-oxidized sulfone), which lack the acid suppression activity of the sulfoxide-containing PPIs [4] [6]. Stereochemically, like Omeprazole, OAME’s chiral sulfoxide exists as enantiomers. The (S)-enantiomer of Omeprazole (Esomeprazole) exhibits superior metabolic stability and efficacy, underscoring the importance of stereochemistry in this class [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: